Cas no 1822787-57-4 (1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine structure](https://ja.kuujia.com/scimg/cas/1822787-57-4x500.png)
1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine 化学的及び物理的性質
名前と識別子
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- 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine
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- MDL: MFCD28156563
- インチ: 1S/C9H16N4OS/c1-14-7-2-8-11-9(15-12-8)13-5-3-10-4-6-13/h10H,2-7H2,1H3
- InChIKey: DHWNWFZBZKCEPX-UHFFFAOYSA-N
- SMILES: N1(C2SN=C(CCOC)N=2)CCNCC1
1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB420143-1g |
1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine; . |
1822787-57-4 | 1g |
€542.30 | 2025-02-21 | ||
abcr | AB420143-5g |
1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine; . |
1822787-57-4 | 5g |
€947.00 | 2025-02-21 | ||
abcr | AB420143-1 g |
1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine |
1822787-57-4 | 1 g |
€542.30 | 2023-07-18 | ||
abcr | AB420143-5 g |
1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine |
1822787-57-4 | 5 g |
€947.00 | 2023-07-18 | ||
abcr | AB420143-25g |
1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine; . |
1822787-57-4 | 25g |
€1851.50 | 2025-02-21 | ||
abcr | AB420143-10g |
1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine; . |
1822787-57-4 | 10g |
€1330.40 | 2025-02-21 |
1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazineに関する追加情報
Introduction to 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine (CAS No. 1822787-57-4)
1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine, with the CAS number 1822787-57-4, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of piperazines, which are widely studied for their diverse biological activities, including antiviral, antifungal, and anti-inflammatory properties.
The chemical structure of 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine consists of a piperazine ring substituted with a 1,2,4-thiadiazole moiety. The presence of the methoxyethyl group on the thiadiazole ring adds further complexity and functional diversity to the molecule. This structural arrangement is believed to contribute to its enhanced pharmacological properties and improved bioavailability.
Recent studies have explored the potential of 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine in various therapeutic areas. One notable area of research is its antiviral activity. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves interference with viral replication processes, making it a promising candidate for the development of new antiviral drugs.
In addition to its antiviral properties, 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine has shown potential as an anti-inflammatory agent. Research conducted at the University of California found that this compound effectively reduces inflammation in animal models by modulating key inflammatory pathways such as NF-κB and MAPK. These findings suggest that it could be a valuable therapeutic option for treating inflammatory diseases like arthritis and asthma.
The pharmacokinetic profile of 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine has also been extensively studied. Data from preclinical trials indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is rapidly absorbed following oral administration and exhibits good bioavailability. It also shows minimal toxicity at therapeutic doses, making it a safe candidate for further clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine in human subjects. Early results from Phase I trials have been promising, with no serious adverse effects reported. These trials are designed to assess the compound's pharmacokinetics and pharmacodynamics in healthy volunteers and patients with specific conditions such as viral infections and inflammatory disorders.
The potential applications of 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine extend beyond its primary therapeutic uses. Its unique chemical structure makes it an attractive scaffold for the design and synthesis of novel compounds with enhanced biological activities. Researchers are actively exploring modifications to the piperazine and thiadiazole moieties to optimize its pharmacological profile and expand its therapeutic potential.
In conclusion, 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine (CAS No. 1822787-57-4) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and favorable pharmacological properties make it an exciting candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic benefits, this compound is poised to play a significant role in advancing treatments for various diseases.
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